An In-depth Technical Guide to the Chemical Structure of Acid Black 26
An In-depth Technical Guide to the Chemical Structure of Acid Black 26
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Acid Black 26 (C.I. 27070). The information is intended for a scientific audience and includes detailed data, a general synthetic protocol, and a workflow diagram of its synthesis.
Chemical Identity and Properties
Acid Black 26 is a synthetic anionic dye belonging to the disazo class of colorants.[1][2] Its chemical structure is characterized by the presence of two azo (-N=N-) groups, which are responsible for its color. The presence of two sulfonate (-SO3Na) groups imparts water solubility, a crucial property for its application in aqueous dyeing processes.[3]
Quantitative Data Summary
The key chemical and physical properties of Acid Black 26 are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| C.I. Name | Acid Black 26 | [1][2] |
| C.I. Number | 27070 | [1][2][4] |
| CAS Number | 6262-07-3 | [1][2][4] |
| Molecular Formula | C₃₂H₂₁N₅Na₂O₇S₂ | [1][2][4] |
| Molecular Weight | 697.65 g/mol | [1][2][4] |
| Appearance | Bluish-black powder | [2] |
| Solubility in Water | 100 g/L at 90 °C | [2] |
| Solubility in Organic Solvents | Slightly soluble in ethanol and acetone | [2] |
| Behavior in Concentrated H₂SO₄ | Turns purple, then blue upon dilution | [2] |
Chemical Structure
Acid Black 26 is a complex aromatic compound with a structure derived from several key intermediates. The core structure consists of a phenylamine-substituted benzenesulfonic acid, a naphthalene amine, and a hydroxynaphthalene sulfonic acid, all linked by two azo groups. The two sodium sulfonate groups are responsible for its classification as an acid dye.
Synthesis of Acid Black 26
The synthesis of Acid Black 26 is a multi-step process involving two sequential diazotization and azo coupling reactions.[1][2] The overall workflow begins with the diazotization of an aromatic amine, followed by coupling to an intermediate, which is then diazotized again and coupled to a final component.
Experimental Protocol for Synthesis
The following is a generalized experimental protocol for the synthesis of Acid Black 26, based on standard procedures for diazotization and azo coupling reactions.
Part A: First Diazotization and Coupling
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Diazotization of 5-Amino-2-(phenylamino)benzenesulfonic acid:
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Dissolve 5-Amino-2-(phenylamino)benzenesulfonic acid in a dilute aqueous solution of sodium carbonate.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (NaNO₂) with constant stirring.
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While maintaining the low temperature, slowly add hydrochloric acid (HCl) to generate nitrous acid in situ, which effects the diazotization. The completion of the reaction can be tested with starch-iodide paper.
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-
Azo Coupling with Naphthalen-1-amine:
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In a separate vessel, dissolve Naphthalen-1-amine in a weakly acidic aqueous solution.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from the previous step to the Naphthalen-1-amine solution with vigorous stirring.
-
Maintain the temperature below 5 °C and a slightly acidic pH to facilitate the coupling reaction.
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The formation of the intermediate monoazo compound will be indicated by a color change.
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Part B: Second Diazotization and Coupling
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Diazotization of the Intermediate Azo Compound:
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The amino group on the naphthalen-1-amine moiety of the intermediate is then diazotized following a similar procedure as in Part A, step 1. The reaction mixture is cooled, and sodium nitrite followed by acid is added.
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-
Azo Coupling with 6-Hydroxynaphthalene-2-sulfonic acid:
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In a separate vessel, dissolve 6-Hydroxynaphthalene-2-sulfonic acid in a dilute aqueous solution of sodium hydroxide to form the phenoxide, which is a more active coupling component.
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Cool this alkaline solution to 0-5 °C.
-
Slowly add the second diazonium salt solution to the alkaline solution of the coupling component with efficient stirring.
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The final coupling reaction forms the disazo dye, Acid Black 26.
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Part C: Isolation and Purification
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The dye is precipitated from the reaction mixture by the addition of sodium chloride ("salting out").
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The precipitate is collected by filtration and washed with a saturated sodium chloride solution.
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The crude dye can be further purified by recrystallization from water.
Spectroscopic Characterization
| Wavenumber (cm⁻¹) | Functional Group | Significance |
| ~3400 | O-H stretch | Indicates the presence of the hydroxyl group. |
| ~3000-2800 | C-H stretch | Aromatic and aliphatic C-H bonds. |
| ~1600 | C=C stretch (aromatic) | Confirms the presence of aromatic rings. |
| ~1500-1400 | N=N stretch (azo bond) | A key indicator of the azo linkage. |
| ~1200-1000 | C-N stretch | Relates to the amine groups. |
| ~1040 | S=O stretch (sulfonate) | Confirms the presence of sulfonate groups. |
Ultraviolet-Visible (UV-Vis) spectroscopy is a primary technique for the quantitative analysis of Acid Black 26 in solution.[3] The concentration of the dye is directly proportional to its absorbance at its maximum absorption wavelength (λmax).
Applications
Acid Black 26 is primarily used for dyeing protein fibers such as wool and silk, as well as polyamide fibers.[2] It is also used in the dyeing of leather.[2]
